molecular formula C13H13ClN4S B2670475 N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine CAS No. 1164532-30-2

N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine

Cat. No. B2670475
CAS RN: 1164532-30-2
M. Wt: 292.79
InChI Key: MNOJIDQPSDODIX-BQYQJAHWSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a vinyl group (-CH=CH2), a methylsulfanyl group (-SCH3), and a triazine ring (a six-membered ring with three nitrogens and three carbons). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the vinyl group could introduce some rigidity into the molecule, potentially affecting its shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group is a common nucleophile and could participate in reactions such as acylation or alkylation. The vinyl group could participate in reactions such as addition or polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine group could increase its solubility in water, while the nonpolar vinyl and methylsulfanyl groups could increase its solubility in organic solvents .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal structure analysis of related triazine compounds, such as anilazine (a triazine fungicide), has revealed insights into the molecular interactions and architectural stability of these molecules. Studies like those by Jeon et al. (2014) demonstrate the weak C-H...N hydrogen bonds and short Cl...Cl contacts forming two-dimensional networks in the crystal, highlighting the potential for designing stable molecular structures with specific chemical properties (Jeon, Kim, Kang, & Kim, 2014).

Synthesis and Antimicrobial Activities

Research by Bektaş et al. (2007) on 1,2,4-triazole derivatives reveals the synthesis of compounds from primary amines showing antimicrobial activities, which underscores the potential of N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Proton-Conducting Aromatic Poly(ether sulfone)s

Tigelaar et al. (2009) synthesized novel fully aromatic poly(arylene ether sulfone)s containing 1,3,5-s-triazine groups, exploring the impact of branching groups on solubility and thermal and mechanical properties. This research highlights the utility of triazine-containing compounds in enhancing the material properties of polymeric materials for applications such as proton exchange membranes (Tigelaar, Palker, Jackson, Anderson, Wainright, & Savinell, 2009).

Hydrolysis Mechanism Studies

The study of the hydrolysis mechanisms of chlorsulfuron and metsulfuron-methyl by Hemmamda et al. (1994) provides insights into the chemical stability and reactivity of triazine derivatives. Understanding these mechanisms is crucial for designing compounds with desirable environmental degradation profiles (Hemmamda, Calmon, & Calmon, 1994).

properties

IUPAC Name

4-chloro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4S/c1-9-12(16-13(19-2)18-17-9)7-8-15-11-5-3-10(14)4-6-11/h3-8,15H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOJIDQPSDODIX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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